molecular formula C17H15F3N4O3 B5454908 4-({3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)-1,3-oxazolidin-2-one

4-({3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)-1,3-oxazolidin-2-one

Cat. No.: B5454908
M. Wt: 380.32 g/mol
InChI Key: GIZHROXDDWLLTM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a phenyl group, a pyrazolo[4,3-c]pyridine group, and an oxazolidin-2-one group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of a phenyl group and a pyrazolo[4,3-c]pyridine group suggests that this compound may have aromatic properties and could participate in pi-pi stacking interactions. The oxazolidin-2-one group is a type of lactam, which is a cyclic amide. Lactams are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrazolo[4,3-c]pyridine group could be formed via a cyclization reaction . The oxazolidin-2-one group could be formed via a cyclization reaction involving a carbonyl group and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocycles and a trifluoromethyl group. The compound would likely have a rigid structure due to the presence of the aromatic rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions . The lactam could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .

Future Directions

The compound could potentially be investigated for its biological activity. Given the presence of a trifluoromethyl group and several aromatic rings, it could potentially be a candidate for drug discovery . Further studies would be needed to determine its biological activity and potential uses.

Properties

IUPAC Name

4-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)10-3-1-9(2-4-10)14-11-7-24(6-5-12(11)22-23-14)15(25)13-8-27-16(26)21-13/h1-4,13H,5-8H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZHROXDDWLLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)C4COC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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